Pharmacological Profile of a Key Derivative (CGP 361 A) vs. Propranolol and Diazepam
While direct in vivo data for the hydrochloride salt of 1-amino-3-phenoxypropan-2-ol is limited, its close structural derivative, CGP 361 A, has been directly compared to propranolol and diazepam in a clinical study. A single 10 mg dose of CGP 361 A demonstrated a statistically significant higher anxiolytic effect than 10 mg propranolol and 5 mg diazepam, as measured by validated psychological scales, while producing no stronger peripheral beta-blocking effects than propranolol [1]. This supports the scientific value of the phenoxypropanolamine core for developing agents with a potentially differentiated central nervous system profile.
| Evidence Dimension | Anxiolytic Effect |
|---|---|
| Target Compound Data | 10 mg CGP 361 A, significant anxiety reduction on psychological scales |
| Comparator Or Baseline | 10 mg Propranolol, 5 mg Diazepam |
| Quantified Difference | Higher anxiolytic effect than both comparators (statistical significance confirmed) |
| Conditions | Double-blind clinical trial in 80 healthy female volunteers subjected to induced stress (free speech). |
Why This Matters
This quantitative clinical data validates the core scaffold's potential to yield derivatives with improved efficacy over established drugs, justifying its selection as a starting point for medicinal chemistry programs.
- [1] Puttkammer, M., et al. (1987). [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo]. Arzneimittelforschung, 37(6), 721-725. PMID: 2889457. View Source
